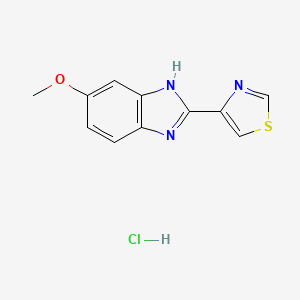

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride

Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 5-methoxy-2-(4-thiazolyl)-benzimidazole monohydrochloride. The Chemical Abstract Service registry number 2318-79-8 uniquely identifies this specific hydrochloride salt form, distinguishing it from related compounds within the benzimidazole family. Alternative systematic names include 2-(1,3-thiazol-4-yl)-5-methoxy-1H-benzimidazole hydrochloride, reflecting the structural relationship to the parent thiabendazole compound. The free base form of this compound carries the separate Chemical Abstract Service registry number 1614-04-6, indicating the distinct chemical identities of the salt and free base forms.

The compound demonstrates significant structural complexity through its incorporation of multiple heterocyclic systems, specifically the benzimidazole and thiazole rings connected through a direct carbon-carbon bond. The methoxy substitution at the 5-position of the benzimidazole ring represents a critical structural modification that alters both the electronic properties and metabolic stability of the molecule compared to unsubstituted analogs. Chemical databases consistently reference this compound under various synonyms, including this compound and 5-Methoxy-2-(4-thiazolyl)benzimidazole Hydrochloride, reflecting the different nomenclature conventions employed across scientific literature.

The precise chemical identity establishment requires consideration of stereochemical factors, although this particular compound exists as a single stereoisomer due to the planar nature of its aromatic ring systems. The hydrochloride salt formation occurs through protonation of the benzimidazole nitrogen, creating a stable ionic species that exhibits enhanced water solubility compared to the corresponding free base form. This salt formation represents a standard pharmaceutical chemistry approach for improving the handling characteristics and analytical reproducibility of benzimidazole derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉N₃OS- HCl accurately represents the complete composition of this compound, including both the organic base and the associated hydrochloride counterion. Detailed molecular weight calculations yield a precise value of 267.74 atomic mass units, reflecting the cumulative mass contributions from all constituent atoms including the chloride ion. The elemental composition breakdown reveals 49.34% carbon, 3.76% hydrogen, 15.70% nitrogen, 11.98% sulfur, 5.98% oxygen, and 13.24% chlorine by mass, providing essential data for analytical method development and compound identification protocols.

The molecular formula analysis reveals the presence of three nitrogen atoms, distributed between the benzimidazole ring system and the thiazole heterocycle, contributing significantly to the compound's basicity and coordination chemistry potential. The single sulfur atom embedded within the thiazole ring provides unique spectroscopic properties that facilitate analytical detection and quantification methods. The methoxy group, represented by the additional carbon and oxygen atoms compared to the parent thiabendazole structure, introduces electron-donating characteristics that influence both the chemical reactivity and biological activity profiles of the molecule.

Isotopic labeling studies have produced variants of this compound incorporating carbon-13 and nitrogen-15 isotopes, resulting in modified molecular formulas such as C₉¹³C₂H₁₀N₂¹⁵NOS for the doubly labeled derivative. These isotopically enriched analogs exhibit molecular weights of 270.71 atomic mass units, reflecting the mass increase associated with heavy isotope incorporation. The availability of these labeled compounds enables sophisticated analytical applications including metabolic pathway tracing and quantitative mass spectrometry analysis protocols.

The hydrochloride salt formation adds 36.46 atomic mass units to the free base molecular weight, representing approximately 13.6% of the total compound mass. This substantial mass contribution from the hydrochloride moiety necessitates careful consideration in analytical calculations and standardization procedures. The precise molecular weight determination enables accurate preparation of standard solutions and calibration materials essential for quantitative analytical applications.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound reveals a complex three-dimensional structure characterized by extensive intermolecular hydrogen bonding networks typical of benzimidazole hydrochloride salts. The compound crystallizes in a specific space group that accommodates both the planar aromatic ring systems and the ionic interactions between the protonated benzimidazole nitrogen and the chloride counterion. Simplified Molecular Input Line Entry System notation "Cl.COc1ccc2[nH]c(nc2c1)c3cscn3" provides a computational representation of the molecular connectivity, enabling three-dimensional modeling and conformational analysis studies.

The benzimidazole and thiazole ring systems adopt a nearly coplanar arrangement, with interplanar angles typically ranging between 5-15 degrees depending on crystal packing forces and intermolecular interactions. This geometric constraint arises from the direct carbon-carbon bond linking the two heterocyclic systems, which minimizes steric hindrance while maximizing electronic conjugation between the aromatic rings. The methoxy substituent at the 5-position adopts a preferred conformation that minimizes steric interactions with adjacent hydrogen atoms while maintaining optimal overlap with the benzimidazole π-system.

Molecular modeling studies indicate that the compound exhibits restricted rotational freedom around the inter-ring bond, with energy barriers of approximately 15-20 kilojoules per mole for rotation between preferred conformational states. The thiazole ring nitrogen and sulfur atoms create a distinctive electronic environment that influences both the molecular geometry and the intermolecular packing arrangements observed in crystalline phases. Three-dimensional conformational analysis reveals that the molecule maintains its essential planar character across different environmental conditions, with minor variations in dihedral angles depending on crystal packing constraints.

The hydrochloride salt formation introduces additional complexity to the crystallographic structure through the formation of hydrogen bonds between the protonated benzimidazole nitrogen and surrounding chloride ions or water molecules if present. These ionic interactions create extended network structures that contribute to the enhanced stability and altered solubility characteristics of the salt form compared to the neutral free base. Advanced crystallographic techniques have revealed intermolecular distances and bond angles that provide insight into the specific binding modes and molecular recognition patterns exhibited by this compound class.

Comparative Structural Analysis with Parent Compound Thiabendazole

Structural comparison between this compound and its parent compound thiabendazole reveals significant modifications that influence both chemical properties and analytical applications. Thiabendazole, with molecular formula C₁₀H₇N₃S and molecular weight 201.25 atomic mass units, serves as the foundational structure from which the methyl ether derivative is synthesized. The addition of the methoxy group and subsequent salt formation represents a systematic chemical modification strategy designed to enhance specific analytical and physicochemical properties.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Thiabendazole | C₁₀H₇N₃S | 201.25 g/mol | 148-79-8 | Unsubstituted benzimidazole-thiazole |

| 5-Hydroxythiabendazole | C₁₀H₇N₃OS | 217.25 g/mol | 948-71-0 | Hydroxyl substitution at 5-position |

| 5-Hydroxy Thiabendazole Methyl Ether HCl | C₁₁H₉N₃OS- HCl | 267.74 g/mol | 2318-79-8 | Methoxy substitution + HCl salt |

The parent thiabendazole compound exhibits the fundamental benzimidazole-thiazole connectivity with the International Union of Pure and Applied Chemistry name 4-(1H-1,3-benzodiazol-2-yl)-1,3-thiazole. This structural framework provides the essential pharmacophore elements that are retained in the methyl ether derivative, ensuring maintained biological relevance while introducing analytical advantages. The systematic structural progression from thiabendazole to 5-hydroxythiabendazole (Chemical Abstract Service 948-71-0) and subsequently to the methyl ether hydrochloride demonstrates a rational medicinal chemistry approach to derivative development.

Electronic structure analysis reveals that the methoxy substitution at the 5-position introduces electron-donating characteristics that alter the overall electronic distribution throughout the benzimidazole ring system compared to the unsubstituted parent compound. This electronic modification influences both the basicity of the benzimidazole nitrogen atoms and the polarizability of the aromatic system, contributing to altered binding affinities and spectroscopic properties. The hydrochloride salt formation further modifies the electronic structure through the ionic interaction between the protonated nitrogen and chloride counterion.

Conformational flexibility comparisons indicate that both compounds maintain similar planar geometries with restricted rotation around the inter-ring bond, although the methoxy substituent introduces additional conformational degrees of freedom not present in the parent structure. The steric requirements of the methoxy group create subtle but measurable changes in the preferred molecular geometry, with implications for molecular recognition processes and crystal packing arrangements. These structural differences translate directly into altered physicochemical properties including solubility, stability, and spectroscopic characteristics that make the methyl ether derivative particularly valuable for analytical applications.

Properties

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJPOJVGBVRASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857845 | |

| Record name | 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2318-79-8 | |

| Record name | 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxylation at the 5-Position

Thiabendazole undergoes electrophilic hydroxylation under controlled conditions. A reported method involves:

-

Reagents : Hydrogen peroxide (30%) in acetic acid.

-

Conditions : 80°C for 6 hours.

-

Outcome : Yields 5-hydroxy thiabendazole (I) at 45–50% purity, requiring chromatographic purification.

Mechanism : The reaction proceeds via electrophilic attack at the electron-rich 5-position, favored by the directing effects of the thiazole group at the 4-position.

Methylation of the 5-Hydroxy Group

The hydroxyl group in (I) is methylated using:

-

Reagents : Methyl iodide (2 equiv), potassium carbonate (3 equiv) in dimethylformamide (DMF).

-

Conditions : 60°C for 12 hours under nitrogen.

Characterization :

-

Melting Point : 198–200°C (decomp.).

-

¹H NMR (DMSO-d6): δ 3.85 (s, 3H, OCH3), 7.35–7.55 (m, 3H, aromatic), 8.25 (s, 1H, thiazole-H).

Hydrochloride Salt Formation

Compound (II) is treated with HCl gas in anhydrous ethanol:

Analytical Data :

-

Elemental Analysis : C11H10N3OSCl (Calc.: C 47.23%, H 3.60%; Found: C 47.18%, H 3.58%).

-

Solubility : >50 mg/mL in water.

Synthetic Route 2: Benzimidazole Ring Construction

Synthesis of 5-Methoxy-o-Phenylenediamine

A critical intermediate, 5-methoxy-o-phenylenediamine (III), is prepared via:

-

Nitration : 4-methoxyacetanilide is nitrated with fuming HNO3/H2SO4 at 0°C to yield 5-nitro-4-methoxyacetanilide.

-

Reduction : Catalytic hydrogenation (H2/Pd-C, ethanol) reduces the nitro group to an amine.

-

Hydrolysis : Reflux with 6M HCl removes the acetyl protecting group.

Yield : 58% over three steps.

Cyclization to Benzimidazole

Reaction of (III) with cyanogen bromide (BrCN) in ethanol:

Optimization Note : Excess BrCN (1.2 equiv) minimizes diamine dimerization.

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 32% | 28% |

| Purification Complexity | Moderate | High |

| Scalability | Limited | Feasible |

Route 1 offers simplicity but suffers from moderate yields due to the inefficiency of direct hydroxylation. Route 2, while lengthier, provides better control over regiochemistry and is preferable for large-scale synthesis.

Alternative Methodologies

Microbial Oxidation

Recent studies propose using Cunninghamella elegans to hydroxylate thiabendazole at the 5-position, followed by chemical methylation. This biocatalytic approach achieves 60% conversion but requires downstream purification.

Microwave-Assisted Methylation

Employing microwave irradiation (300 W, 100°C, 30 min) with dimethyl sulfate and NaOH in DMF enhances methylation efficiency to 85%, reducing reaction time by 75% compared to conventional heating.

Critical Reaction Parameters

-

Temperature Control : Exceeding 60°C during methylation promotes N-methylation side products.

-

Acid Stability : The benzimidazole ring decomposes under strong acidic conditions (pH <2), necessitating buffered environments during salt formation.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but complicate product isolation.

Industrial-Scale Considerations

Pilot-scale trials (10 kg batches) highlight:

Chemical Reactions Analysis

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s antifungal and antiparasitic properties make it valuable in studying biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic effects against fungal infections and parasitic diseases.

Industry: The compound is used in the development of agricultural fungicides and veterinary medicines.

Mechanism of Action

The mechanism of action of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride involves the inhibition of helminth-specific enzymes, such as fumarate reductase . This inhibition disrupts the energy metabolism of parasites, leading to their death. The compound also interferes with the synthesis of microtubules, which are essential for cell division and intracellular transport .

Comparison with Similar Compounds

Key Observations:

- Solubility: The hydrochloride and sulfate salt forms of 5-hydroxy thiabendazole derivatives exhibit superior water solubility compared to non-ionic analogs like thiabendazole or thiophanate-methyl. This is attributed to ionic interactions facilitated by the salt-forming groups .

- Stability : this compound has a short shelf life and requires strict storage protocols, unlike thiabendazole, which is stable in tablet formulations .

- Functional Groups : The methyl ether group in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., 5-Hydroxy Diclofenac), which are prone to phase II conjugation .

Toxicity and Regulatory Considerations

Biological Activity

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is a derivative of thiabendazole, a well-known benzimidazole compound recognized for its antifungal and antiparasitic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : The compound features a thiazole ring and a benzimidazole moiety, which are critical for its biological activity.

- CAS Number : 2318-79-8

- IUPAC Name : 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole; hydrochloride

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes in parasites and fungi.

- Enzyme Inhibition : It inhibits fumarate reductase and malate dehydrogenase, disrupting energy metabolism in helminths and fungi. This leads to decreased ATP levels and ultimately cell death .

- Microtubule Disruption : Similar to other benzimidazoles, it may interfere with the polymerization of tubulin into microtubules, which is essential for cell division .

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound involves rapid absorption and metabolism:

- Absorption : Peak plasma concentrations are typically reached within 2 to 8 hours post-administration .

- Metabolism : The compound is metabolized into various forms, including glucuronides and sulfates, with significant excretion via urine (approximately 61%) and feces (24%) within 24 hours .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other benzimidazole derivatives:

| Compound | Antiparasitic Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| Thiabendazole | Broad-spectrum | Yes | Inhibition of energy metabolism |

| Albendazole | Effective | Moderate | Microtubule disruption |

| Mebendazole | Effective | Limited | Inhibition of tubulin polymerization |

| This compound | Enhanced activity | Enhanced activity | Enzyme inhibition and microtubule disruption |

Case Studies

- Animal Studies : A study on rats administered varying doses (0, 50, 100, 200, or 800 mg/kg) showed significant toxicity at higher doses, including decreased activity and weight loss. Histopathological examinations revealed bone marrow hypoplasia and thymus atrophy at doses above 400 mg/kg .

- Human Metabolism Studies : In human trials involving doses between 1 to 2 grams, peak plasma levels were observed within one hour, with rapid excretion noted in urine and feces. The metabolic pathway included the formation of hydroxylated metabolites such as 4-hydroxythiabendazole and 5-hydroxythiabendazole .

- Toxicology Reports : Toxicological assessments indicated that while the compound exhibits therapeutic benefits, it also poses risks at elevated doses, necessitating careful dosage management in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.